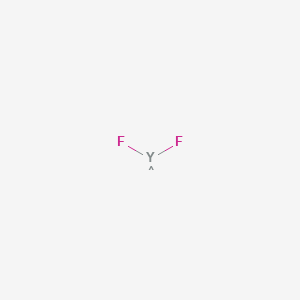
Antimony tris(bis(2-ethylhexyl)dithiocarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) is a chemical compound with the molecular formula C51H108N3S6Sb and a molecular weight of 1077.57 g/mol . This compound is known for its unique structure, which includes antimony coordinated with three bis(2-ethylhexyl)dithiocarbamate ligands. It is used in various industrial and research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of antimony tris(bis(2-ethylhexyl)dithiocarbamate) typically involves the reaction of antimony trichloride with bis(2-ethylhexyl)dithiocarbamate in an organic solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SbCl3+3(C8H17NCS2H)→Sb(C8H17NCS2)3+3HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and solvents to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of antimony.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of antimony.
Substitution: The dithiocarbamate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while reduction can produce antimony(I) or antimony(0) species.
Aplicaciones Científicas De Investigación
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organometallic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized as a stabilizer in the production of polymers and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of antimony tris(bis(2-ethylhexyl)dithiocarbamate) involves its interaction with molecular targets through its dithiocarbamate ligands. These ligands can chelate metal ions, thereby affecting various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, influencing their availability and activity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Antimony tris(dithiocarbamate): Similar in structure but with different alkyl groups on the dithiocarbamate ligands.
Antimony tris(diethyldithiocarbamate): Contains diethyl groups instead of bis(2-ethylhexyl) groups.
Antimony tris(dimethyldithiocarbamate): Features dimethyl groups on the dithiocarbamate ligands.
Uniqueness
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) is unique due to its specific alkyl groups, which impart distinct chemical and physical properties. These properties influence its solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
15991-76-1 |
|---|---|
Fórmula molecular |
C51H102N3S6Sb |
Peso molecular |
1071.5 g/mol |
Nombre IUPAC |
antimony(3+);N,N-bis(2-ethylhexyl)carbamodithioate |
InChI |
InChI=1S/3C17H35NS2.Sb/c3*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h3*15-16H,5-14H2,1-4H3,(H,19,20);/q;;;+3/p-3 |
Clave InChI |
FPLFMZZKSXPSQO-UHFFFAOYSA-K |
SMILES canónico |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Sb+3] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


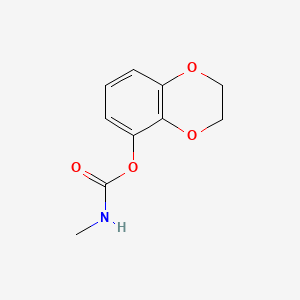



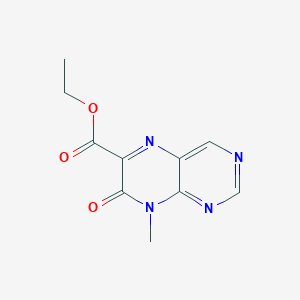
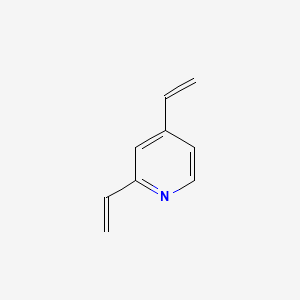
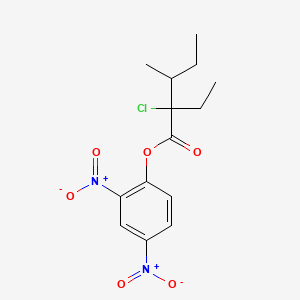
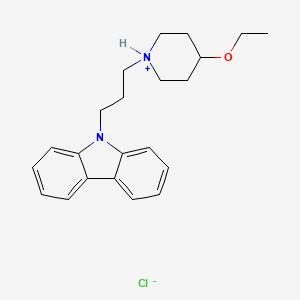

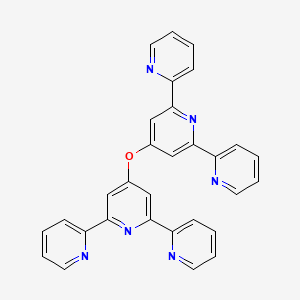
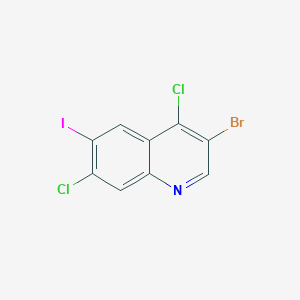

![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)
